REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][C:11]([O:13]C)=O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][NH2:16]>>[C:1]1([S:7]([CH2:10][C:11]([NH:16][CH3:15])=[O:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC(=O)OC
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 30° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this temperature for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
by cooling overnight in a refrigerator
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate product (IV) was removed by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with 3×300 mL of cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying the recovered white solid at 60° C. at 30 torr over potassium hydroxide flakes for 27 h
|
Duration
|
27 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 402.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |